2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid is a synthetic organic compound with the molecular formula C12H11BrN2O3 and a molecular weight of 311.13 g/mol. It is classified as an indole derivative, notable for its potential applications in medicinal chemistry and biological research. The compound features a bromine atom at the 6-position of the indole ring, which significantly influences its reactivity and biological activity compared to its analogs, such as those containing chlorine or fluorine.
The synthesis of 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid typically involves three main steps:
The molecular structure of 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid includes:
2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid can undergo several chemical reactions:
These reactions can be utilized to modify the compound for specific research applications or therapeutic uses, enhancing its versatility in organic synthesis.
The mechanism of action of 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the structural configuration of the indole ring are crucial for binding to these targets, potentially inhibiting or modulating their activity. This interaction may lead to various biological effects, including anti-inflammatory and anticancer activities.
While specific physical properties such as melting point and solubility were not detailed in the sources, compounds similar to 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid typically exhibit moderate solubility in organic solvents due to their amphiphilic nature.
The chemical properties include:
2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid has several significant applications in scientific research:
This compound's unique structure and functional groups make it valuable for diverse research applications across multiple fields.
The synthesis of 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid (also designated NL1 in literature) universally originates from the 6-bromoindole scaffold, a critical building block. The most scalable route employs a four-step diazotization-bromination sequence starting from inexpensive para-aminotoluene. Initial diazotization is followed by bromination, ring closure via the Fischer indole synthesis, and final aromatization. This pathway delivers multi-gram quantities of 6-bromoindole with moderate yields (40-50% overall), utilizing readily available reagents and avoiding specialized equipment. Key advantages include operational simplicity and straightforward scale-up, though optimization of reaction times and temperature during ring closure is crucial to suppress tar formation and improve isolated yields [1]. Alternative methods (e.g., direct bromination of indole) suffer from poor regioselectivity and scalability limitations, making the diazotization route industrially preferred despite its step count [1] [8].
Functionalization at the indole nitrogen (N1) constitutes the next critical phase. Alkylation is achieved using ethyl bromoacetate under basic conditions (typically sodium hydride in anhydrous DMF or THF), yielding ethyl 2-(6-bromo-1H-indol-1-yl)acetate. This step requires meticulous control of temperature (<0°C initially, then warming to ambient) and stoichiometry (1.1 equivalents of base, 1.05 equivalents of alkylating agent) to minimize O-alkylation and dialkylation byproducts. Subsequent hydrolysis of the ester under mild conditions (aqueous lithium hydroxide in THF/MeOH) provides 2-(6-bromo-1H-indol-1-yl)acetic acid in near-quantitative yield without epimerization or degradation of the acid-labile indole core [1] [2].
The final stage involves coupling 2-(6-bromo-1H-indol-1-yl)acetic acid with glycine ethyl ester to form the amide bond. Carbodiimide-mediated coupling is the method of choice. Ethyl dimethylaminopropyl carbodiimide (EDC) significantly outperforms dicyclohexylcarbodiimide (DCC) in this context, providing higher yields (85-90% vs. 70-75%) and simplifying purification by generating water-soluble urea byproducts. Crucially, EDC must be used in slight excess (1.2 equivalents) with hydroxybenzotriazole (HoBt, 1.1 equivalents) as an additive to suppress racemization and facilitate efficient amidation. The resulting ethyl ester intermediate, ethyl 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetate, is isolated by extraction and readily hydrolyzed to the target acid (NL1) using aqueous LiOH [1] [2].
While the standard synthesis of NL1 does not incorporate palladium catalysis, insights from synthesizing related inhibitors (e.g., NL3) highlight its potential for generating analogs. NL3 synthesis employs Suzuki-Miyaura coupling between a 6-bromoindole-derived alkyne and (7-chlorobenzo[b]thiophen-2-yl)boronic acid. Extensive ligand screening (XPhos, SPhos, RuPhos, DavePhos, XanthPhos, dppf) and base optimization (carbonates, phosphates, fluorides, alkoxides) proved necessary due to low reactivity and competing protodeboronation/dehalogenation. Despite exhaustive efforts, yields for this specific biaryl formation remained low (<30%), limiting scalability. This underscores a significant challenge: adapting Pd-catalysis for complex, electron-rich or sterically hindered indole derivatives in the NL series often requires bespoke optimization with no universal solution [1].
Alkylation of 6-bromoindole with propargyl bromide, relevant to NL3 synthesis but illustrative of a general challenge, suffers from base-mediated isomerization of the product propargylindole to allenylindole. Minimizing this requires strict control of base strength and stoichiometry. Sodium hydride (NaH), commonly used for N-alkylation, promotes significant isomerization at elevated temperatures or with excess base. Employing milder organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or ensuring strict temperature control (0-5°C) and stoichiometric use of NaH (1.0 equivalent) suppresses allene formation, yielding the desired propargyl isomer predominantly (>8:1 ratio). This principle of base optimization is transferable to sensitive alkylations within the NL series [1].
Scalability hurdles are particularly pronounced for synthetic routes relying on transition metal-catalyzed steps, such as in NL3 production. Key barriers include:
Table 1: Scalability Challenges in NL-Series Inhibitor Synthesis
Challenge | Impact on NL1 Synthesis | Impact on NL3 Synthesis |
---|---|---|
Pd-Catalyzed Cross-Coupling | Not applicable to standard NL1 route | Severe limitation: Low yields (<30%), extensive ligand/base screening required, difficult product isolation [1] |
Sensitive Alkylation Intermediates | Moderate: Requires controlled conditions (temp/base) but manageable | High: Propargyl bromide alkylation prone to isomerization; requires DBU/low temp [1] |
Complex Purification | Low: Simple extraction/crystallization suffices | High: Requires chromatography due to similar impurities [1] |
The relative simplicity of NL1 synthesis—lacking demanding cross-couplings—facilitates its production on a 10-gram scale with standard laboratory equipment. In contrast, NL3 synthesis is bottlenecked at the cross-coupling step despite exhaustive optimization efforts involving over 13 phosphine ligands and 6 bases [1].
Efficient purification is critical for scalability. The NL1 pathway benefits from crystallization-driven purification at multiple stages:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0